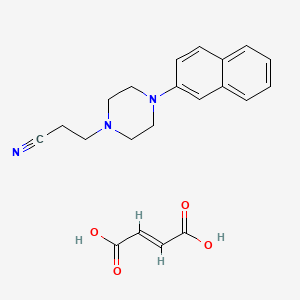
1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine maleate is a chemical compound that has garnered interest in various fields of scientific research. It is known for its unique structural properties, which make it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine maleate typically involves a multi-step process. The initial step often includes the reaction of 2-naphthylamine with 1-bromo-2-chloroethane to form 1-(2-chloroethyl)-2-naphthylamine. This intermediate is then reacted with piperazine to yield 1-(2-chloroethyl)-4-(2-naphthyl)piperazine. The final step involves the reaction of this intermediate with sodium cyanide to produce 1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine, which is then converted to its maleate salt form by reacting with maleic acid under suitable conditions.
Análisis De Reacciones Químicas
1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine maleate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine maleate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine maleate involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine maleate can be compared with other similar compounds, such as:
1-(2-Cyanoethyl)-4-(2-phenyl)piperazine: This compound has a phenyl group instead of a naphthyl group, which may result in different chemical and biological properties.
1-(2-Cyanoethyl)-4-(2-thienyl)piperazine: The presence of a thienyl group can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
57537-04-9 |
|---|---|
Fórmula molecular |
C21H23N3O4 |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;3-(4-naphthalen-2-ylpiperazin-1-yl)propanenitrile |
InChI |
InChI=1S/C17H19N3.C4H4O4/c18-8-3-9-19-10-12-20(13-11-19)17-7-6-15-4-1-2-5-16(15)14-17;5-3(6)1-2-4(7)8/h1-2,4-7,14H,3,9-13H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
JRXMODFWRAZXAI-WLHGVMLRSA-N |
SMILES isomérico |
C1CN(CCN1CCC#N)C2=CC3=CC=CC=C3C=C2.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C1CN(CCN1CCC#N)C2=CC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



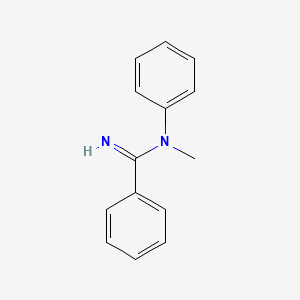
![4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate](/img/structure/B14616594.png)

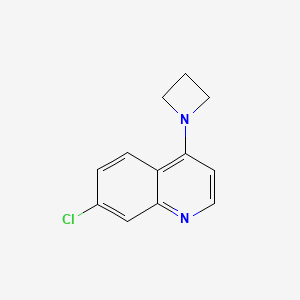
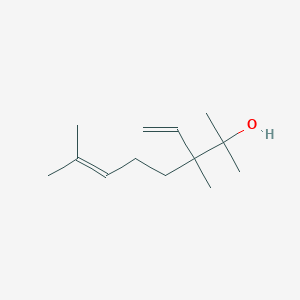
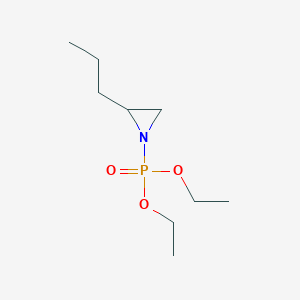
![Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo-](/img/structure/B14616621.png)

![N,3,3,5-Tetramethyl-5-[(methylamino)methyl]cyclohexan-1-amine](/img/structure/B14616631.png)

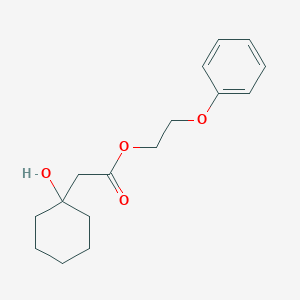
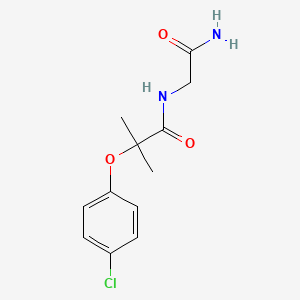
![Diethyl [tert-butoxy(cyano)methyl]phosphonate](/img/structure/B14616651.png)
